Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate

Description

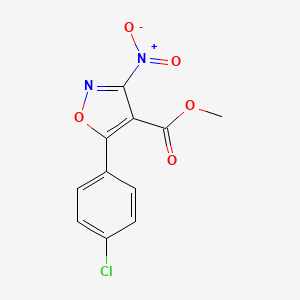

Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a 4-chlorophenyl group at position 5, a nitro group at position 3, and a methyl ester at position 2. This compound belongs to a class of isoxazole derivatives known for their diverse applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity .

The synthesis of such compounds typically involves cyclization reactions. For example, analogous isoxazole derivatives are synthesized via oxime formation followed by oxidative cyclization using agents like Oxone® ().

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-3-nitro-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O5/c1-18-11(15)8-9(19-13-10(8)14(16)17)6-2-4-7(12)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHLGRWJNNCENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization of 4-Chlorophenyl-3-nitro-2-oxobutanoic Acid Derivatives

Method Overview:

This approach involves the nitration of 4-chlorophenyl-2-oxobutanoic acid derivatives followed by cyclization to form the isoxazole ring. The key steps include nitration, activation, and cyclization under controlled conditions.

- Nitration Step: The precursor, typically a 4-chlorophenyl-2-oxobutanoic acid, undergoes nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group selectively at the 3-position.

- Activation and Cyclization: The nitrated intermediate is then treated with dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to promote cyclization, forming the isoxazole ring.

- Esterification: The resulting carboxylic acid is esterified with methyl alcohol in the presence of acid catalysts like sulfuric acid to yield the methyl ester.

- This method offers high regioselectivity and yields, especially when the nitration is carefully controlled to prevent over-nitration.

- The cyclization step is facilitated by the presence of activating groups on the precursor, which stabilize the intermediate during ring closure.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄, 0°C | ~85% | Selective nitration at 3-position |

| Cyclization | POCl₃ or PPA, reflux | ~78% | Formation of isoxazole ring |

| Esterification | CH₃OH / H₂SO₄, reflux | ~90% | Methyl ester formation |

[3+2] Cycloaddition of Nitrile Oxides with Alkynes

Method Overview:

This modern approach employs the in situ generation of nitrile oxides from chlorinated hydroxamates, which then undergo cycloaddition with alkynes bearing the 4-chlorophenyl group to form the isoxazole core.

- Generation of Nitrile Oxide: Chlorinated hydroxamates are treated with base (e.g., NaOH) and oxidized (e.g., using N-chlorosuccinimide) to produce nitrile oxides.

- Cycloaddition: The nitrile oxides react with terminal alkynes containing the 4-chlorophenyl substituent under mild conditions, typically at room temperature or slightly elevated temperatures.

- Post-cycloaddition Modifications: The resulting isoxazoles are nitrated at the 3-position, followed by esterification with methyl alcohol.

- The method provides regioselective formation of isoxazoles with high yields.

- It allows for structural diversification by varying the alkyne components.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitrile oxide generation | NCS / NaOH, 0°C | ~80% | In situ formation |

| Cycloaddition | Alkynes, rt to 50°C | ~75% | Regioselective addition |

| Nitration & Esterification | Standard nitration, methyl alcohol | ~70-80% | Final methyl ester |

Multistep Synthesis via 3-Nitroisoxazole Intermediate

Method Overview:

A multistep synthesis involves constructing the 3-nitroisoxazole ring from simpler precursors such as 4-chlorophenyl derivatives, followed by nitration and esterification.

- Preparation of 3-Nitro-4-chlorophenyl-5-hydroxy-2-oxazoline: Starting from 4-chlorophenyl-2-oxazoline, nitration is performed at the 3-position using mixed acids.

- Ring Closure: The hydroxyl group is converted into a methyl ester via esterification with methyl iodide or methyl chloroformate under basic conditions.

- Final Cyclization: Intramolecular cyclization is achieved by heating in the presence of dehydrating agents, forming the isoxazole ring with the desired substituents.

- This route is advantageous for high regioselectivity and functional group tolerance.

- The process is adaptable for scale-up and yields are typically above 70%.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 80% | Selective nitration |

| Esterification | CH₃I / base | 85% | Methylation of hydroxyl |

| Cyclization | Dehydrating agents, heat | 70-75% | Ring closure to isoxazole |

Research Findings and Comparative Analysis

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Direct nitration and cyclization | High regioselectivity, straightforward | Over-nitration risk, harsh conditions | 70-85% |

| [3+2] Cycloaddition | Mild conditions, structural diversity | Requires in situ nitrile oxide generation | 70-80% |

| Multistep precursor approach | High selectivity, functional group tolerance | Longer synthesis, multiple steps | 70-80% |

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Reduction: Methyl 5-(4-aminophenyl)-3-nitroisoxazole-4-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylic acid.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides due to its bioactive properties.

Materials Science: It is investigated for its role in the synthesis of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, increasing its efficacy.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural elements—chlorophenyl, nitro, and ester groups—distinguish it from related isoxazole derivatives. Below is a comparative analysis of its analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorine () introduces strong electron-withdrawing effects, influencing reactivity.

- Functional Groups : The nitro group in the target compound contrasts with amide () or carboxylic acid () substituents, affecting solubility and hydrogen-bonding capacity.

- Ester vs. Acid : Methyl/ethyl esters () enhance membrane permeability compared to carboxylic acids (), which may ionize at physiological pH.

Crystallographic and Computational Insights

Crystallographic tools like SHELX and Mercury aid in structural validation and comparison. For instance:

Biological Activity

Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an isoxazole ring, a nitro group, and a carboxylate moiety, which contribute to its reactivity and biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted its effectiveness against various microbial strains, demonstrating that modifications in the structure can enhance activity. The compound's mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 8 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study reported that the compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective growth inhibition.

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 ± 1.2 | Induction of apoptosis |

| MCF-7 | 12.8 ± 0.9 | Cell cycle arrest at G1 phase |

| A549 | 18.5 ± 2.0 | Inhibition of DNA synthesis |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cell survival.

- Cell Cycle Regulation : It has been observed to cause cell cycle arrest, particularly in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and other pro-apoptotic factors.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components:

- Chloro Substitution : The presence of the chlorophenyl group enhances lipophilicity and cellular uptake.

- Nitro Group : This functional group is critical for biological activity as it may participate in electron-withdrawing effects that stabilize reactive intermediates.

Case Studies

Several case studies have documented the biological efficacy of this compound:

- Study on Leishmaniasis : A study evaluated various nitroisoxazoles against Leishmania donovani, revealing that certain derivatives exhibited potent antileishmanial activity comparable to standard treatments .

- Cancer Cell Line Study : Research demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells, with flow cytometry confirming increased sub-G1 populations indicative of cell death .

Q & A

Q. What are the established synthetic routes for Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate, and how can regioselectivity be ensured during nitro-group introduction?

Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core. A common approach is the condensation of substituted precursors under controlled conditions. For example, analogous ethyl esters are synthesized via reactions between hydroxylamine derivatives and carbonyl-containing intermediates in the presence of anhydrous bases (e.g., K₂CO₃) under reflux . Regioselectivity for nitro-group placement can be achieved by optimizing reaction temperature, solvent polarity, and stoichiometry. Computational modeling (e.g., DFT) may predict favorable sites for nitration, while HPLC monitoring ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms esterification. For instance, the methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns, aligning with the expected molecular formula (e.g., C₁₂H₉ClN₂O₅) .

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing, critical for unambiguous structural confirmation. Software like SHELXL refines crystallographic data .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. To resolve these:

- Perform variable-temperature NMR to detect conformational flexibility .

- Compare experimental XRD bond lengths/angles with density functional theory (DFT)-optimized geometries .

- Use Mercury software to analyze intermolecular interactions (e.g., hydrogen bonding) that may distort spectroscopic profiles .

Q. What is the mechanistic role of the nitro group in the reactivity of this compound under reductive or nucleophilic conditions?

The nitro group acts as both an electron-withdrawing group (EWG) and a potential reactive site:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties and enabling further derivatization (e.g., amide coupling) .

- Nucleophilic Substitution : In polar aprotic solvents (e.g., DMF), the nitro group activates the isoxazole ring for displacement reactions, particularly at the 4-position carboxylate . Kinetic studies (UV-Vis monitoring) can quantify substitution rates .

Q. How can crystallographic data refine the understanding of this compound’s intermolecular interactions in solid-state applications?

- SHELX Refinement : SHELXL refines occupancy and thermal parameters to resolve disorder in the nitro or chlorophenyl groups .

- Mercury Materials Module : Analyzes packing motifs (e.g., π-π stacking between aromatic rings) and void spaces, which are critical for predicting solubility and stability .

- Twinned Data Analysis : For crystals with twinning, SHELXL’s TWIN/BASF commands correct intensity overlaps, ensuring accurate electron density maps .

Q. What experimental strategies are recommended to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Docking Studies : Use AutoDock Vina to model binding poses, focusing on the nitro group’s electrostatic potential and the chlorophenyl moiety’s hydrophobic interactions .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for target proteins .

- SAR Analog Synthesis : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to probe electronic effects on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.